Epiquinine

Vue d'ensemble

Description

Epiquinine is a stereoisomer of quinine, a well-known alkaloid derived from the bark of the Cinchona tree. Quinine has been historically significant for its antimalarial properties. This compound, specifically, is one of the threo epimers of quinine, and while it shares a similar molecular structure, it exhibits distinct chemical and biological properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Epiquinine can be synthesized through the base-catalyzed epimerization of quinine. This process involves the conversion of quinine to this compound under basic conditions, typically using a strong base like sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of quinine from Cinchona bark, followed by its epimerization to this compound. The reaction conditions are optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Epiquinine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Substitution: this compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions include quininone (from oxidation), dihydrothis compound (from reduction), and various substituted quinoline derivatives (from substitution reactions) .

Applications De Recherche Scientifique

Epiquinine has been explored for its potential as a chiral catalyst in stereoselective synthesis. Its role in asymmetric synthesis is crucial for the development of enantiomerically pure substances, which are essential in various biochemical applications . Additionally, this compound has been studied for its potential antimalarial properties, although it is significantly less potent than quinine .

Mécanisme D'action

Epiquinine is compared with other Cinchona alkaloids such as quinine, quinidine, and epiquinidine. While quinine and quinidine are active antimalarials, this compound and epiquinidine are much less potent . The uniqueness of this compound lies in its distinct stereochemistry, which affects its biological activity and chemical reactivity .

Comparaison Avec Des Composés Similaires

- Quinine

- Quinidine

- Epiquinidine

- Cinchonidine

- Cinchonine

Epiquinine’s distinct stereochemistry and its applications in stereoselective synthesis make it a compound of significant interest in both chemical and pharmaceutical research.

Activité Biologique

Epiquinine (eQN) is a derivative of quinine, classified as a 9-epimer of the well-known antimalarial compound. Understanding its biological activity is crucial for evaluating its potential therapeutic applications, particularly in the context of malaria treatment. This article reviews the biological activity of this compound, focusing on its antimalarial properties, structure-activity relationships, and implications for drug development.

Antimalarial Activity

This compound has been studied for its effectiveness against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research indicates that while quinine and quinidine exhibit significant antimalarial activity, their 9-epimers (including this compound) demonstrate markedly reduced efficacy.

Cytostatic and Cytocidal Activity

In comparative studies, this compound shows a substantial decrease in cytostatic potency against both quinine-sensitive and resistant strains of P. falciparum. The half-maximal inhibitory concentration (IC50) values for eQN are significantly higher than those for quinine and quinidine, indicating that more of the drug is required to inhibit parasite growth effectively. For instance:

| Compound | IC50 (μM) | Strain Type |

|---|---|---|

| Quinine | 0.1 | QN-sensitive (HB3) |

| Quinine | 1.5 | QN-resistant (Dd2) |

| This compound | 10 | QN-sensitive (HB3) |

| This compound | 20 | QN-resistant (Dd2) |

These findings suggest that the structural differences between this compound and its parent compounds significantly affect their interaction with the malaria parasite's cellular mechanisms .

The mechanism by which this compound exerts its effects involves interactions with heme, a byproduct of hemoglobin degradation within the parasite. Quinine and quinidine are known to inhibit hemozoin formation, a detoxification process that allows P. falciparum to survive in the hostile environment of the host's bloodstream. However, studies have shown that this compound is less effective at inhibiting hemozoin formation compared to its parent compounds .

Structural Analysis

The reduced activity of this compound can be attributed to its altered molecular conformation compared to quinine and quinidine. The orientation of intermolecular hydrogen bonds with cellular receptor sites is hypothesized to be less favorable in the case of this compound, leading to decreased binding affinity and subsequent lower biological activity .

Propriétés

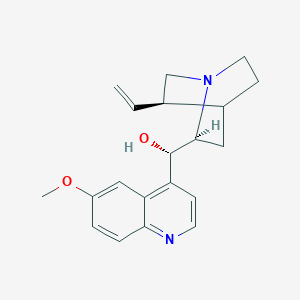

IUPAC Name |

(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUPRKONTZGTKE-FEBSWUBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601269906 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, (8α,9S)-(±)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72402-51-8, 572-60-1 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, (8α,9S)-(±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72402-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epiquinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epiquinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, (8α,9S)-(±)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8α,9S)-6'-methoxycinchonan-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPIQUININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M9989F55E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Molecular Formula: C20H25N2O2 * Molecular Weight:* 324.42 g/mol

A: Epiquinine derivatives, particularly 9-amino-9-deoxy-epiquinine and 9-thiourea this compound, have shown promise as organocatalysts in various asymmetric reactions. [, , , , , ] These catalysts have been successfully employed in:

- Enantioselective Michael Additions: Facilitating the formation of carbon-carbon bonds with high enantioselectivity. [, , , , ]

- Tandem Michael-Henry Reactions: Enabling the construction of complex bicyclic structures with excellent stereocontrol. []

A: Computational studies have been instrumental in understanding the conformational preferences of this compound and its derivatives. [, ] Molecular mechanics calculations have been used to analyze the binding interactions of this compound with ferriprotoporphyrin IX, providing insights into its potential mode of action. [] Further computational studies could be employed to develop QSAR models and guide the design of novel this compound-based catalysts or therapeutics. []

A: The stereochemistry at the C9 position significantly impacts the antimalarial activity of Cinchona alkaloids. [, , ] Quinine and quinidine, with the natural erythro configuration, exhibit significantly higher potency compared to their C9 epimers, this compound and epiquinidine, which possess the threo configuration. [, , ] This difference in activity is attributed to the specific spatial arrangement of functional groups influencing the interaction with potential molecular targets. [, ]

A: this compound, as a diastereomer of the well-known antimalarial quinine, has been a subject of research for decades. Early studies focused on its isolation, structural characterization, and comparison of its antimalarial activity to quinine and other Cinchona alkaloids. [, , ]

- Crystal structure determination: Unveiling the three-dimensional structure of this compound hydrochloride dihydrate provided crucial insights into its molecular features and potential interactions with biological targets. []

- Exploration of SAR: Comparing the activity of this compound with quinine and other stereoisomers highlighted the importance of the C9 configuration for antimalarial activity and laid the foundation for understanding its structure-activity relationship. [, , , ]

- Development as a chiral scaffold: The recognition of this compound and its derivatives, such as 9-amino-9-deoxy-epiquinine, as versatile chiral scaffolds opened new avenues for their application in asymmetric catalysis and chiral separations. [, , , , , , ]

ANone: Research on this compound bridges several scientific disciplines, including:

- Medicinal chemistry: Investigating its antimalarial activity and exploring its potential as a lead compound for developing new drugs. [, , , ]

- Organic chemistry: Utilizing this compound derivatives as catalysts or ligands in asymmetric synthesis for the production of enantiomerically pure compounds with applications in pharmaceuticals and other fields. [, , , , , ]

- Analytical chemistry: Employing this compound-based chiral selectors for the separation of enantiomers in chromatography, a crucial aspect of drug development and analysis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.